7-Bromospiro[chromane-4,1'-cyclopropane

Catalog No.
S6589761
CAS No.
2058080-44-5
M.F
C11H11BrO
M. Wt
239.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromospiro[chromane-4,1'-cyclopropane

CAS Number

2058080-44-5

Product Name

7-Bromospiro[chromane-4,1'-cyclopropane

IUPAC Name

7-bromospiro[2,3-dihydrochromene-4,1'-cyclopropane]

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

InChI

InChI=1S/C11H11BrO/c12-8-1-2-9-10(7-8)13-6-5-11(9)3-4-11/h1-2,7H,3-6H2

InChI Key

XSJUQTOJBRFXOA-UHFFFAOYSA-N

SMILES

C1CC12CCOC3=C2C=CC(=C3)Br

Canonical SMILES

C1CC12CCOC3=C2C=CC(=C3)Br

The exact mass of the compound 7-Bromospiro[chromane-4,1'-cyclopropane is 237.99933 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Bromospiro[chromane-4,1'-cyclopropane] is a bicyclic organic compound characterized by its unique spirocyclic structure, which consists of a chromane moiety fused with a cyclopropane ring. Its molecular formula is C11H11BrO, and it has a molecular weight of 239.11 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and structural uniqueness. The compound was first synthesized as an intermediate for developing antitumor agents, making it a subject of interest in cancer research .

Typical of spirocyclic compounds. Key reactions include:

  • Electrophilic Substitution: The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Cyclopropanation: The cyclopropane ring can be involved in reactions such as ring-opening or rearrangement under specific conditions, which may lead to the formation of other cyclic compounds .
  • Radical Reactions: The compound can also engage in radical-mediated transformations, which are useful for synthesizing complex organic molecules.

Research indicates that 7-Bromospiro[chromane-4,1'-cyclopropane] exhibits significant biological activities, particularly in anticancer applications. Its derivatives have shown promise as potential inhibitors of beta-secretase, an enzyme implicated in Alzheimer's disease pathology. Studies have reported that compounds with similar structural features possess cytotoxic effects against various cancer cell lines, suggesting that 7-Bromospiro[chromane-4,1'-cyclopropane] may also exhibit similar properties .

The synthesis of 7-Bromospiro[chromane-4,1'-cyclopropane] can be achieved through several methods:

  • Bromination of Chromanones: Reacting chromanones with cyclopropylmethyl bromide in the presence of a base.
  • Lewis Acid-Catalyzed Reactions: Utilizing Lewis acids to facilitate the reaction between spiro[3H-indole-3,4'-piperidine] and bromocyclopropane.
  • Microwave-Assisted Synthesis: Employing microwave irradiation to expedite the reaction between 4-bromobenzylidene chroman-2,3-dione and cyclopropane .

7-Bromospiro[chromane-4,1'-cyclopropane] has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing novel anticancer agents.
  • Pharmaceutical Development: Investigated for its inhibitory effects on enzymes related to neurodegenerative diseases.
  • Chemical Research: Used as a building block for further synthetic explorations in organic chemistry.

Studies involving 7-Bromospiro[chromane-4,1'-cyclopropane] focus on its interactions with biological targets. Interaction studies indicate that the compound may bind effectively to beta-secretase and other relevant enzymes, influencing their activity. These interactions are crucial for understanding its therapeutic potential and guiding further drug design efforts aimed at treating conditions like Alzheimer's disease .

Several compounds share structural similarities with 7-Bromospiro[chromane-4,1'-cyclopropane]. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Bromospiro[chroman-2,1'-cyclopropane]SpirocyclicDifferent bromination site; potential for varied reactivity
Spiro[cyclopropane-1,9'-xanthene]-3-oneSpirocyclicKnown for potent antitumor activity; different ring systems
Spiro[indoline-3,3′-pyrrolidines]SpirocyclicExhibits significant cytotoxicity against cancer cells
Spiro[benzo[h]-quinazolin-5,1′-cyclohexane]SpirocyclicNoted for diverse biological activities

These compounds highlight the unique structural characteristics of 7-Bromospiro[chromane-4,1'-cyclopropane], particularly its specific arrangement of rings and substituents that may influence its biological activity and reactivity profiles compared to similar structures.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

237.99933 g/mol

Monoisotopic Mass

237.99933 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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